molecular formula C17H11Cl3N2O2 B2357249 (Z)-2-cyano-3-[3,5-dichloro-4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enamide CAS No. 444065-05-8

(Z)-2-cyano-3-[3,5-dichloro-4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enamide

Cat. No.: B2357249
CAS No.: 444065-05-8
M. Wt: 381.64
InChI Key: IVRYCMIRGOUALI-UHFFFAOYSA-N
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Description

(Z)-2-cyano-3-[3,5-dichloro-4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enamide is a synthetic organic compound characterized by its complex structure, which includes cyano, dichloro, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-3-[3,5-dichloro-4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enamide typically involves multiple steps. One common method starts with the preparation of 3,5-dichlorobenzoyl chloride from 3,5-dichlorobenzonitrile. This intermediate is then reacted with 4-chlorophenylmethanol in the presence of a base to form the corresponding ester. The ester is subsequently converted to the amide through reaction with cyanamide under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-3-[3,5-dichloro-4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-cyano-3-[3,5-dichloro-4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

The compound has shown potential in medicinal chemistry as a precursor for the development of pharmaceuticals. Its structural features make it a candidate for the synthesis of drugs targeting specific biological pathways, such as enzyme inhibitors or receptor modulators .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and materials science .

Mechanism of Action

The mechanism by which (Z)-2-cyano-3-[3,5-dichloro-4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enamide exerts its effects is primarily through its interaction with specific molecular targets. The cyano group can act as a nucleophile, participating in various biochemical reactions. The chlorophenyl groups enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • 2,6-Dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

Compared to similar compounds, (Z)-2-cyano-3-[3,5-dichloro-4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enamide stands out due to its unique combination of functional groups. The presence of both cyano and chlorophenyl groups provides a distinct reactivity profile, making it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

(Z)-2-cyano-3-[3,5-dichloro-4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl3N2O2/c18-13-3-1-10(2-4-13)9-24-16-14(19)6-11(7-15(16)20)5-12(8-21)17(22)23/h1-7H,9H2,(H2,22,23)/b12-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRYCMIRGOUALI-XGICHPGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2Cl)C=C(C#N)C(=O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2Cl)/C=C(/C#N)\C(=O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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